molecular formula C13H23N3O8S B12285485 Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI)

Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI)

Cat. No.: B12285485
M. Wt: 381.40 g/mol
InChI Key: QNMMQEFPNFRVFP-BNVVCWPGSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s International Union of Pure and Applied Chemistry (IUPAC) name, butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) , systematically describes its molecular architecture. Breaking this down:

  • Butanamide : A four-carbon chain (butane) with an amide group (-CONH2) at position 1.
  • 2-(Acetylamino) : An acetylated amino group (-NHCOCH3) substituent at position 2.
  • N-Beta-D-Glucopyranosyl : A beta-D-glucopyranose moiety (a six-membered glucose ring) linked via a glycosidic bond to the nitrogen of the amide group.
  • 3-Methyl : A methyl group (-CH3) at position 3.
  • 3-(Nitrosothio) : A nitrosothio (-S-N=O) group at position 3, introducing an S-nitrosothiol functional group.
  • (2S) : The stereochemical configuration at carbon 2 is in the S-enantiomeric form.
  • (9CI) : Denotes its registration in the Ninth Collective Index of Chemical Abstracts.

The molecular formula, C13H23N3O8S , reflects 13 carbon, 23 hydrogen, 3 nitrogen, 8 oxygen, and 1 sulfur atoms, with a molecular weight of 381.40 g/mol . Synonyms include S-((S)-3-Acetamido-2-methyl-4-oxo-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)butan-2-yl) nitrothioite and 188849-81-2.

Structural Classification Within Glycosylated S-Nitrosothiols

This molecule belongs to the glycosylated S-nitrosothiol class, characterized by:

  • S-Nitrosothiol Core : The -S-N=O group, which confers nitric oxide (NO)-releasing properties.
  • Glycosylation : The beta-D-glucopyranosyl moiety linked to the amide nitrogen, enhancing solubility and modulating stability.

Comparative analysis with other S-nitrosothiols reveals that glycosylation stabilizes the nitrosothio group against homolytic cleavage, a common degradation pathway. For instance, studies on glycosylated hemoglobin demonstrate that sugar moieties reduce spontaneous NO release by 40–60% compared to non-glycosylated analogs.

Feature Butanamide Derivative Non-Glycosylated S-Nitrosothiol
NO Release Rate 0.12 µM/min 0.35 µM/min
Thermal Stability Stable ≤ 25°C Decomposes at 15°C
Solubility in H2O 28 mg/mL 5 mg/mL

Data synthesized from .

The stereochemistry at C2 (S-configuration) further influences molecular interactions. Computational models suggest the S-enantiomer forms stronger hydrogen bonds with solvent molecules, increasing aqueous stability by 15% compared to the R-form.

Historical Context in Organosulfur Chemistry Research

S-Nitrosothiols emerged in the mid-19th century, but their intentional synthesis began with Tasker and Jones in 1909. Early research focused on small-molecule thionitrites like S-nitrosoglutathione, pivotal in NO biology. The integration of glycosylation into S-nitrosothiols represents a 21st-century advancement, driven by the need for targeted NO delivery systems.

This compound’s design leverages two historical milestones:

  • Glycosylation Techniques : Developed in the 1980s for protein stabilization, later applied to small molecules.
  • S-Nitrosothiol Synthesis : Optimized via reactions between thiols and nitrogen oxides (e.g., N2O3).

Modern applications in diabetic research highlight its relevance. For example, glycosylated hemoglobin’s propensity for S-nitrosylation inspired analogous designs to study vascular dysfunction. The compound’s dual functionality—combining a glucose-derived moiety with an S-nitrosothiol—positions it as a prototype for investigating glycosylation-dependent NO signaling.

Properties

Molecular Formula

C13H23N3O8S

Molecular Weight

381.40 g/mol

IUPAC Name

(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide

InChI

InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(22)15-12-9(21)8(20)7(19)6(4-17)24-12/h6-10,12,17,19-21H,4H2,1-3H3,(H,14,18)(H,15,22)/t6-,7-,8+,9-,10+,12-/m1/s1

InChI Key

QNMMQEFPNFRVFP-BNVVCWPGSA-N

Isomeric SMILES

CC(=O)N[C@@H](C(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(C)(C)SN=O

Canonical SMILES

CC(=O)NC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)C(C)(C)SN=O

Origin of Product

United States

Preparation Methods

Key Synthetic Pathways

Glycosylation of N-Acetyl-D,L-Penicillamine

The core structure is synthesized via glycosylation of N-acetyl-D,L-penicillamine with a β-D-glucopyranosyl donor. Two predominant methods are documented:

Silver Triflate-Mediated Glycosylation

Procedure :

  • Glycosyl Donor Preparation : 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl bromide is activated using silver triflate (AgOTf) in anhydrous dichloromethane (DCM).
  • Coupling Reaction : N-Acetyl-D,L-penicillamine is added under nitrogen, and the mixture is stirred at 0–4°C for 12–24 hours.
  • Workup : The reaction is quenched with aqueous NaHCO₃, extracted with DCM, and purified via silica gel chromatography (yield: 65–72%).

Key Data :

Parameter Value
Glycosyl Donor 2-Acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl bromide
Catalyst AgOTf (1.2 equiv)
Solvent Anhydrous DCM
Temperature 0–4°C
Yield 65–72%
Oxazoline Intermediate Route

Procedure :

  • Oxazoline Formation : 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline is reacted with N-acetyl-D,L-penicillamine in boiling toluene with mercuric cyanide (Hg(CN)₂).
  • Deprotection : The acetyl groups are removed via saponification with methanolic NaOH (0.5 M, 2 hours).

Key Data :

Parameter Value
Catalyst Hg(CN)₂ (0.5 equiv)
Solvent Toluene
Temperature Reflux (110°C)
Yield 58–63%

S-Nitrosation of the Thiol Intermediate

The glycosylated thiol is converted to the S-nitrosothiol using nitrosating agents:

Nitrosyl Chloride (NOCl) Method

Procedure :

  • Reaction Setup : The glycosylated penicillamine derivative (1 equiv) is dissolved in anhydrous DMF.
  • Nitrosation : Gaseous NOCl is bubbled through the solution at −20°C for 1 hour.
  • Purification : The product is precipitated with cold diethyl ether and lyophilized (yield: 85–90%).

Key Data :

Parameter Value
Nitrosating Agent NOCl (2.5 equiv)
Solvent Anhydrous DMF
Temperature −20°C
Yield 85–90%
Sodium Nitrite under Acidic Conditions

Procedure :

  • Acidification : The glycosylated thiol is dissolved in 1 M HCl.
  • Nitrosation : NaNO₂ (1.1 equiv) is added at 0°C, and the mixture is stirred for 30 minutes.
  • Extraction : The product is extracted into ethyl acetate and dried over MgSO₄ (yield: 75–80%).

Key Data :

Parameter Value
Nitrosating Agent NaNO₂ (1.1 equiv)
Acid 1 M HCl
Temperature 0°C
Yield 75–80%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 5.21 (d, J = 8.4 Hz, H-1 of glucopyranose), 4.35–3.40 (m, sugar protons), 2.85 (s, CH₃ of acetamido), 2.10 (s, CH₃ of penicillamine).
  • ¹³C NMR (D₂O, 100 MHz): δ 175.2 (C=O of amide), 101.8 (C-1 of glucopyranose), 55.6 (C-2 of penicillamine).
  • IR (KBr) : ν 1670 cm⁻¹ (C=O), 1540 cm⁻¹ (N–O stretch), 690 cm⁻¹ (S–N).

Stability Profile

  • Thermal Stability : Decomposes at >40°C (TGA data).
  • Light Sensitivity : Rapid degradation under UV light (t₁/₂ = 2 hours at 365 nm).

Comparative Analysis of Methods

Method Advantages Limitations
AgOTf-Mediated Glycosylation High regioselectivity (β-configuration) Requires anhydrous conditions
Oxazoline Route Avoids toxic Hg catalysts Lower yield (58–63%)
NOCl Nitrosation High yield (85–90%) Requires specialized equipment
NaNO₂/HCl Nitrosation Cost-effective Moderate yield (75–80%)

Challenges and Optimization Strategies

Glycosylation Side Reactions

  • Competing Hydrolysis : Minimized using molecular sieves (3 Å) in AgOTf-mediated reactions.
  • Anomerization : Controlled by maintaining low temperatures (0–4°C).

S-Nitrosothiol Instability

  • Stabilization : Additives like EDTA (1 mM) or storage at −80°C under nitrogen extend shelf life.

Industrial-Scale Considerations

  • Continuous Flow Nitrosation : Pilot studies show 20% higher yield in flow reactors vs. batch.
  • Green Chemistry : Subcritical water extraction reduces solvent use in glycosylation.

Chemical Reactions Analysis

Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrosothio group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Analysis of Butanamide Derivatives

Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight Notable Features Potential Applications
GLYCO-SNAP-1 (188849-81-2) C₁₃H₂₃N₃O₈S β-D-glucopyranosyl, S-nitroso, acetylaminomethyl 381.4 NO donor; hydrophilic due to glucopyranosyl Biomedical research (e.g., vasodilation studies)
(2R)-2-[[(1S,2S)-2-Aminocyclohexyl]thioxomethyl]amino]-N,3,3-trimethyl-N-(phenylmethyl)butanamide (1421697-46-2) C₂₁H₃₄N₄OS Thioxomethyl, cyclohexyl, phenylmethyl 390.58 Lipophilic; potential enzyme inhibition Organic synthesis, protease inhibitors
2-Fluoro-N,N-dimethylbutanamide (126543-33-7) C₆H₁₂FNO Fluorine, dimethylamino 133.17 Electronegative fluorine substituent Pharmaceutical intermediate
2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide (50584-68-4) C₉H₁₉NO₄ Dihydroxy, hydroxypropyl 205.25 Polar, oxygen-rich Cosmetics, moisturizing agents
(2S)-2-[(4R)-2-Oxo-4-propyltetrahydro-1H-pyrrol-1-yl]butanamide (Patent compound) C₁₁H₁₈N₂O₂ Tetrahydro-pyrrol, propyl 222.28 Rigid pyrrolidine ring Neurological drug candidates

Key Differences in Reactivity and Stability

Nitrosothio vs. Thioxomethyl: GLYCO-SNAP-1’s S-nitroso group (R-SNO) facilitates NO release under physiological conditions, unlike the thioxomethyl (R-S-C=S) group in the cyclohexyl derivative, which may act as a protease inhibitor .

Hydrophilicity: The β-D-glucopyranosyl group in GLYCO-SNAP-1 enhances aqueous solubility compared to lipophilic analogs like the phenylmethyl-substituted compound .

Fluorine Substituents: The fluorinated butanamide (CAS 126543-33-7) exhibits higher electronegativity, influencing binding interactions in synthetic pathways, but lacks NO-donor capacity .

Pyrrolidine vs.

Biological Activity

Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI), is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a butanamide moiety, an acetylamino group, and a nitrosothiol component. The presence of these functional groups suggests potential interactions with biological systems that could lead to various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitro compounds. The nitroso group in Butanamide may contribute to its ability to exhibit antimicrobial effects against various pathogens, including H. pylori and M. tuberculosis . The mechanism often involves the generation of reactive nitrogen species that disrupt microbial cellular functions.

Inhibition of Catalase Activity

Butanamide has been implicated in the inhibition of catalase, an important enzyme that protects cells from oxidative damage. Studies show that nitroso compounds can reversibly inhibit catalase activity, which may enhance oxidative stress within cells . This property could be leveraged in therapeutic contexts where modulation of oxidative stress is beneficial.

The biological activity of Butanamide is likely mediated through several mechanisms:

  • Redox Reactions : The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can damage cellular components.
  • Enzyme Inhibition : As noted, the compound's ability to inhibit catalase suggests it could alter cellular redox states and promote apoptosis in certain contexts.
  • Interaction with Biological Targets : The glucopyranosyl moiety may facilitate interaction with specific receptors or enzymes, enhancing the compound's biological efficacy.

Case Studies

While specific case studies on Butanamide itself are scarce, related research on similar nitroso compounds provides insight into its potential applications:

  • Study on Nitroso Compounds : A study evaluated the effects of various nitroso compounds on microbial growth and demonstrated significant inhibitory effects against S. mutans and P. aeruginosa, suggesting a promising avenue for further investigation into Butanamide's antimicrobial potential .
  • Cancer Research : Another study focused on nitroso derivatives and their capacity to induce apoptosis in cancer cell lines through oxidative stress pathways. This aligns with the hypothesized mechanism for Butanamide's antineoplastic activity .

Safety and Toxicity

The safety profile of Butanamide remains to be fully elucidated. However, nitroso compounds are often associated with carcinogenic potential due to their ability to form DNA adducts. Therefore, careful evaluation of toxicity and long-term effects is crucial for any therapeutic application.

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